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Compound of Interest

Compound Name: 2-Bromo-5-chloroanisole

Cat. No.: B064525 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroanisole is a halogenated aromatic compound that serves as a crucial and

versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a

bromine atom, a chlorine atom, and a methoxy group on the benzene ring, provides multiple

reactive sites for a variety of chemical transformations. This trifunctional nature allows for

regioselective modifications, making it an invaluable intermediate in the construction of

complex molecular architectures, particularly in the pharmaceutical and agrochemical

industries.[1][2] This technical guide provides a comprehensive overview of the synthesis, key

reactions, and applications of 2-bromo-5-chloroanisole, complete with detailed experimental

protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-5-chloroanisole is presented in

the table below.
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Property Value

CAS Number 174913-09-8

Molecular Formula C₇H₆BrClO

Molecular Weight 221.48 g/mol

Appearance
Colorless to light yellow liquid or white to off-

white crystalline powder

Boiling Point 236.6 °C

Density 1.564 g/cm³

Synthesis of 2-Bromo-5-chloroanisole
The most common laboratory-scale synthesis of 2-bromo-5-chloroanisole involves the

methylation of 2-bromo-5-chlorophenol. This reaction proceeds with high efficiency and

provides the target compound in excellent yield.

Synthetic Workflow

2-Bromo-5-chlorophenol

Iodomethane (CH3I)
Potassium Carbonate (K2CO3)
N,N-Dimethylformamide (DMF)

Methylation 2-Bromo-5-chloroanisole

Click to download full resolution via product page

Caption: Synthesis of 2-bromo-5-chloroanisole.

Experimental Protocol: Synthesis of 2-Bromo-5-
chloroanisole
This protocol details the methylation of 2-bromo-5-chlorophenol to yield 2-bromo-5-
chloroanisole.[3]
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Materials:

2-Bromo-5-chlorophenol (2.85 g, 13.7 mmol)

Iodomethane (1.28 mL, 20.6 mmol)

Potassium carbonate (1.89 g, 13.7 mmol)

N,N-Dimethylformamide (DMF) (8.0 mL)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate

Ice water

Procedure:

To a solution of 2-bromo-5-chlorophenol in N,N-dimethylformamide, add potassium

carbonate and iodomethane.

Stir the reaction mixture at room temperature for 2 hours.

Upon completion of the reaction (monitored by TLC), add ice water to the mixture.

Extract the aqueous layer twice with ethyl acetate.

Combine the organic phases and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate = 95:5)

to afford 2-bromo-5-chloroanisole as a colorless oil.[3]

Quantitative Data:
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Reactant Molar Eq. Yield (%)

2-Bromo-5-chlorophenol 1.0 97

Key Reactions of 2-Bromo-5-chloroanisole
The presence of both bromo and chloro substituents, along with the activating methoxy group,

allows 2-bromo-5-chloroanisole to participate in a wide range of organic reactions. The

greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective

functionalization at the 2-position.

Cross-Coupling Reactions
2-Bromo-5-chloroanisole is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of biaryl

compounds. The bromine atom of 2-bromo-5-chloroanisole can be selectively coupled with a

variety of boronic acids.

2-Bromo-5-chloroanisole

Pd Catalyst
(e.g., Pd(PPh3)4)

Base (e.g., K2CO3)
5-Chloro-2-arylanisole

Arylboronic Acid
(R-B(OH)2)

Suzuki Coupling

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 2-bromo-5-chloroanisole.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with Pyrimidine-5-boronic Acid

This protocol describes a typical Suzuki-Miyaura coupling reaction.
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Materials:

2-Bromo-5-chloroanisole (1.0 equiv)

Pyrimidine-5-boronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

Potassium carbonate (2.0 equiv)

1,4-Dioxane/Water (4:1 mixture)

Procedure:

In a reaction vessel, combine 2-bromo-5-chloroanisole, pyrimidine-5-boronic acid,

Pd(PPh₃)₄, and potassium carbonate.

Evacuate and backfill the vessel with an inert gas (e.g., argon).

Add the degassed 1,4-dioxane/water solvent mixture.

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to

arylamines. 2-Bromo-5-chloroanisole can be coupled with a variety of primary and secondary

amines.
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2-Bromo-5-chloroanisole
Pd Catalyst

(e.g., Pd2(dba)3)
Ligand (e.g., XPhos)
Base (e.g., NaOtBu)

N-(4-Chloro-2-methoxyphenyl)amine

Amine (R2NH)
(e.g., Morpholine)

Buchwald-Hartwig
Amination

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination of 2-bromo-5-chloroanisole.

Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a typical Buchwald-Hartwig amination.[4][5]

Materials:

2-Bromo-5-chloroanisole (1.0 mmol)

Morpholine (1.2 mmol)

Pd₂(dba)₃ (0.01 mmol)

XPhos (0.03 mmol)

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

Dioxane (3 mL)

Procedure:

In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.

Add 2-bromo-5-chloroanisole and morpholine, followed by dioxane.

Seal the tube and heat the mixture at 80-100 °C with stirring for the specified time (typically

2-24 hours).
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Monitor the reaction by GC-MS.

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-bromo-5-
chloroanisole and a terminal alkyne.

2-Bromo-5-chloroanisole

Pd Catalyst (e.g., PdCl2(PPh3)2)
CuI (co-catalyst)
Base (e.g., Et3N)

1-Chloro-4-methoxy-2-(alkynyl)benzene

Terminal Alkyne
(R-C≡CH)

Sonogashira Coupling

Click to download full resolution via product page

Caption: Sonogashira coupling of 2-bromo-5-chloroanisole.

Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol describes a standard Sonogashira coupling.[6][7]

Materials:

2-Bromo-5-chloroanisole (1.0 mmol)

Phenylacetylene (1.2 mmol)

PdCl₂(PPh₃)₂ (0.02 mmol)

Copper(I) iodide (CuI) (0.04 mmol)

Triethylamine (Et₃N) (2.0 mmol)

THF or DMF (5 mL)
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Procedure:

To a solution of 2-bromo-5-chloroanisole and phenylacetylene in THF or DMF, add

PdCl₂(PPh₃)₂, CuI, and triethylamine.

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle

heating (e.g., 50-70 °C) for 2-12 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, dilute the reaction with an organic solvent and wash with aqueous

ammonium chloride and brine.

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table of Representative Cross-Coupling Reactions:

Coupling
Partner

Catalyst/
Ligand

Base Solvent Temp (°C) Time (h) Yield (%)

Suzuki-

Miyaura

Pyrimidine-

5-boronic

acid

Pd(PPh₃)₄ K₂CO₃
Dioxane/H₂

O
80-100 12-24

Good to

High

Buchwald-

Hartwig

Morpholine
Pd₂(dba)₃ /

XPhos
NaOtBu Dioxane 80-100 2-24 High

Sonogashir

a

Phenylacet

ylene

PdCl₂(PPh

₃)₂ / CuI
Et₃N THF/DMF RT-70 2-12 High
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Friedel-Crafts Acylation
The electron-rich aromatic ring of 2-bromo-5-chloroanisole is susceptible to electrophilic

aromatic substitution, such as Friedel-Crafts acylation. The reaction typically occurs at the

position para to the activating methoxy group.

2-Bromo-5-chloroanisole

Lewis Acid
(e.g., AlCl3) (5-Bromo-2-chloro-4-methoxyphenyl)ketone

Acyl Chloride (RCOCl)
(e.g., 4-Ethoxybenzoyl chloride)

Friedel-Crafts
Acylation

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of 2-bromo-5-chloroanisole.

Experimental Protocol: Friedel-Crafts Acylation with 4-Ethoxybenzoyl Chloride

This protocol details the acylation of 2-bromo-5-chloroanisole.[3]

Materials:

2-Bromo-5-chloroanisole (2.94 g, 13.3 mmol)

4-Ethoxybenzoyl chloride (prepared from 4-ethoxybenzoic acid and oxalyl chloride)

Aluminum chloride (AlCl₃) (2.07 g, 15.5 mmol)

Chloroform

1 M Hydrochloric acid

Water

Brine

Anhydrous magnesium sulfate
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Ice

Procedure:

To a solution of 2-bromo-5-chloroanisole in chloroform at -10 °C, add aluminum chloride

portion-wise.

Add a solution of 4-ethoxybenzoyl chloride in chloroform to the mixture.

Stir the reaction at 5 °C for one hour, then allow it to warm to room temperature and stir for

an additional 13 hours.

Pour the reaction mixture into ice water and extract three times with chloroform.

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the residue by column chromatography to yield (5-bromo-2-chloro-4-methoxyphenyl)

(4-ethoxyphenyl)methanone.[3]

Quantitative Data:

Reactant Molar Eq. Yield (%)

2-Bromo-5-chloroanisole 1.0 31

Applications in Pharmaceutical and Agrochemical
Synthesis
2-Bromo-5-chloroanisole is a key starting material or intermediate in the synthesis of a range

of biologically active molecules.

Pharmaceutical Applications: Synthesis of Bosutinib
Intermediate
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2-Bromo-5-chloroanisole can be envisioned as a precursor to key intermediates in the

synthesis of the tyrosine kinase inhibitor Bosutinib, used in the treatment of chronic

myelogenous leukemia. For instance, the 2,4-dichloro-5-methoxyaniline core of Bosutinib can

be conceptually derived from 2-bromo-5-chloroanisole through a sequence of reactions

including nitration, reduction, and potentially halogen exchange or other modifications. While

direct synthetic routes from 2-bromo-5-chloroanisole to Bosutinib are not prominently

published, its structural similarity to key fragments highlights its potential in the synthesis of

such complex pharmaceutical agents.[8][9][10]

Agrochemical Applications
In the agrochemical sector, 2-bromo-5-chloroanisole serves as a valuable intermediate for

the development of novel pesticides, including herbicides and fungicides.[1][2] The specific

arrangement of the substituents on the aromatic ring is crucial for the biological efficacy of the

final products. For example, it can be a precursor for the synthesis of strobilurin-type fungicides

like Picoxystrobin, where the substituted anisole moiety is a key structural feature.

Conclusion
2-Bromo-5-chloroanisole is a highly valuable and versatile building block in organic synthesis.

Its distinct pattern of halogen and methoxy substituents allows for a wide array of regioselective

transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic

aromatic substitutions. These reactions provide efficient pathways to complex molecular

structures, making 2-bromo-5-chloroanisole an indispensable tool for researchers and

professionals in the pharmaceutical and agrochemical industries. The detailed protocols and

data presented in this guide are intended to facilitate its effective use in the synthesis of novel

and important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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